N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with multiple functional groups It contains a piperidine ring, a benzyl group, a benzo[d][1,3]dioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves a multi-step process:
Starting Material: : The synthesis begins with the preparation of 1-(2-(methylthio)benzyl)piperidine. This can be achieved through the reaction of piperidine with 2-(methylthio)benzyl chloride under basic conditions.
Formation of Intermediate: : The intermediate 1-(2-(methylthio)benzyl)piperidin-4-yl)methylamine is synthesized through reductive amination using formaldehyde and a reducing agent like sodium borohydride.
Coupling with Benzo[d][1,3]dioxole: : The key intermediate is then coupled with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to afford the final product.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through:
Batch Reactor Systems: : Large-scale synthesis in batch reactors allowing precise control over reaction parameters.
Flow Chemistry: : Utilization of continuous flow systems to enhance reaction efficiency and scalability, potentially reducing reaction times and improving yields.
Process Optimization: : Optimization of parameters such as temperature, pressure, and solvent selection to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: : The nitro groups can be reduced to amines using hydrogenation or other reducing agents.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen (H2) or lithium aluminum hydride (LiAlH4).
Substitution: : Reagents like halogens or nucleophiles (e.g., alkyl halides, amines).
Major Products Formed
Oxidation Products: : Sulfoxide or sulfone derivatives.
Reduction Products: : Amines.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound's structure allows for studies on:
Reactivity: : Understanding how different functional groups interact and react under various conditions.
Mechanistic Pathways: : Elucidation of reaction mechanisms and pathways.
Biology
Biological Assays: : Testing the compound in vitro and in vivo for potential biological activity.
Binding Studies: : Investigating its binding affinity to various biological targets.
Medicine
Drug Discovery: : Evaluating its potential as a lead compound for developing new pharmaceuticals.
Pharmacokinetics: : Studying its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: : Potential use in the synthesis of novel materials or polymers.
Catalysis: : Investigating its role as a catalyst or catalyst precursor in chemical reactions.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects could involve:
Receptor Binding: : Interactions with specific receptors or enzymes.
Signal Transduction: : Modulation of signaling pathways.
Enzymatic Activity: : Acting as an inhibitor or activator of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzyl)piperidin-4-yl)carboxamide: : Similar structure but lacks the methylthio and benzo[d][1,3]dioxole groups.
N-((1-benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the methylthio group but has the benzo[d][1,3]dioxole group.
N-((1-(2-methyl)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the thio functionality but retains other groups.
Uniqueness
This compound’s uniqueness lies in its combination of a piperidine ring, benzyl group, benzo[d][1,3]dioxole moiety, and carboxamide group, which together offer a unique set of chemical and biological properties, making it distinct from its analogs and potentially useful for specific applications.
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Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-29-22-9-5-2-6-18(22)15-25-12-10-17(11-13-25)14-24-23(26)21-16-27-19-7-3-4-8-20(19)28-21/h2-9,17,21H,10-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJEILIERUFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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